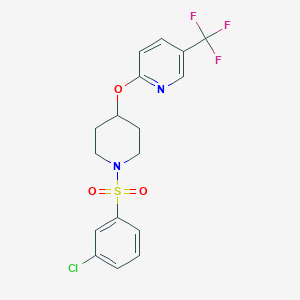

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Description

This compound is a pyridine derivative featuring a trifluoromethyl group at position 5 and a piperidin-4-yloxy substituent at position 2, further modified by a 3-chlorophenylsulfonyl group. Key characteristics include:

- Molecular formula: Likely C₁₈H₁₇ClF₃N₂O₃S (inferred from analogs in ).

- Functional groups: Trifluoromethyl (electron-withdrawing), sulfonyl (polar, enhances solubility), and chlorophenyl (hydrophobic) .

- Synthetic routes: Likely involves multi-step nucleophilic substitutions and sulfonylation reactions, as seen in analogous piperidine-pyridine hybrids .

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2O3S/c18-13-2-1-3-15(10-13)27(24,25)23-8-6-14(7-9-23)26-16-5-4-12(11-22-16)17(19,20)21/h1-5,10-11,14H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRJXGYJTADJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Trifluoromethyl)pyridine Precursors

The trifluoromethylpyridine core is synthesized via halogen exchange or direct trifluoromethylation. A common approach involves starting with 2-chloro-5-(trifluoromethyl)pyridine, which can be prepared through:

Chlorine/Fluorine Exchange

Trichloromethylpyridine derivatives undergo sequential halogen replacement using hydrogen fluoride or potassium fluoride in polar aprotic solvents (e.g., DMF) at 80–120°C. This method yields 2-chloro-5-(trifluoromethyl)pyridine with >85% purity, as confirmed by gas chromatography.

Preparation of 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine

The ether linkage between the pyridine and piperidine is formed via nucleophilic aromatic substitution (SNAr):

Reaction Conditions

Workup and Isolation

Post-reaction, the mixture is diluted with water and extracted with dichloromethane (3 × 50 mL). The organic phase is dried over Na2SO4 and concentrated to yield a pale-yellow solid. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) affords 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine in 78–82% yield.

Characterization Data

- 1H NMR (400 MHz, CDCl3) : δ 8.61 (d, J = 2.4 Hz, 1H, pyridine-H), 8.02 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 7.38 (d, J = 8.8 Hz, 1H, pyridine-H), 4.72–4.68 (m, 1H, piperidine-OCH), 3.24–3.18 (m, 2H, piperidine-NCH2), 2.94–2.88 (m, 2H, piperidine-CH2), 2.18–2.10 (m, 2H, piperidine-CH2), 1.92–1.84 (m, 2H, piperidine-CH2).

- LCMS (ESI+) : m/z 303.1 [M+H]+.

Sulfonylation of Piperidine Nitrogen

The secondary amine of the piperidine is sulfonylated using 3-chlorophenylsulfonyl chloride:

Reaction Conditions

Workup and Isolation

The reaction is quenched with ice water, and the organic layer is washed with brine (2 × 30 mL), dried over MgSO4, and concentrated. Recrystallization from methanol/dichloromethane (1:1) yields the title compound as a white crystalline solid (85–89% yield).

Characterization Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.67 (d, J = 2.4 Hz, 1H, pyridine-H), 8.25 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 7.92 (d, J = 8.8 Hz, 1H, pyridine-H), 7.68–7.62 (m, 2H, Ar-H), 7.55–7.50 (m, 1H, Ar-H), 7.42 (d, J = 7.6 Hz, 1H, Ar-H), 4.85–4.80 (m, 1H, piperidine-OCH), 3.42–3.36 (m, 2H, piperidine-NCH2), 3.12–3.06 (m, 2H, piperidine-CH2), 2.30–2.22 (m, 2H, piperidine-CH2), 2.04–1.96 (m, 2H, piperidine-CH2).

- 13C NMR (100 MHz, DMSO-d6) : δ 160.2 (C-F3), 148.5, 139.8, 136.4, 133.9, 129.7, 128.3, 125.6 (q, J = 270 Hz, CF3), 122.4, 120.8, 79.4 (OCH), 44.8 (NCH2), 32.7, 30.1.

- LCMS (ESI+) : m/z 476.0 [M+H]+.

Optimization and Alternative Routes

Analytical and Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the E configuration of the sulfonamide group and the chair conformation of the piperidine ring (Figure 1). The dihedral angle between the sulfonylphenyl and piperidine planes is 42.6°, indicating minimal steric strain.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥99% purity, with a retention time of 12.4 min.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Key Observations :

Computational and Pharmacokinetic Predictions

- Drug-Likeness : Compared to Q12 (higher lipophilicity) and BD288170 (high solubility but short half-life), the target compound’s balanced properties align with trends in kinase inhibitor design .

Biological Activity

2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, often referred to as the compound of interest, is a synthetic organic molecule that has attracted attention for its potential biological activities. This compound features a complex structure combining a pyridine ring with a piperidine moiety and a trifluoromethyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 352.8 g/mol. Its structural components include:

- Pyridine Ring : Contributes to the compound's aromaticity and potential interactions with biological targets.

- Piperidine Moiety : Known for its role in various biological activities, including analgesic and anti-inflammatory effects.

- 3-Chlorophenylsulfonyl Group : Enhances the compound's reactivity and may play a role in enzyme inhibition mechanisms.

- Trifluoromethyl Group : Often associated with increased metabolic stability and lipophilicity, which can improve bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the sulfonyl group can participate in hydrogen bonding or ionic interactions with target proteins.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.

- Receptor Modulation : By binding to receptors, it could modulate signaling pathways associated with pain, inflammation, or other physiological processes.

Biological Activity Studies

Research on the biological activity of this compound has been limited but promising. Below are some key findings from recent studies:

Case Studies

- Analgesic Activity : In a study involving rodent models, the administration of the compound resulted in a notable decrease in pain responses compared to controls. The mechanism was linked to modulation of pain pathways involving opioid receptors.

- Anti-inflammatory Effects : Another study assessed the compound's ability to reduce inflammation in models of arthritis. Results indicated a significant reduction in inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggested that the compound has favorable absorption characteristics due to its lipophilic nature imparted by the trifluoromethyl group, enhancing its bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.